

# An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Anthramycin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemical features of **anthramycin**, a potent antitumor antibiotic. The document details its structural elucidation, key chemical properties, and the experimental methodologies used for its characterization.

#### **Core Chemical Structure**

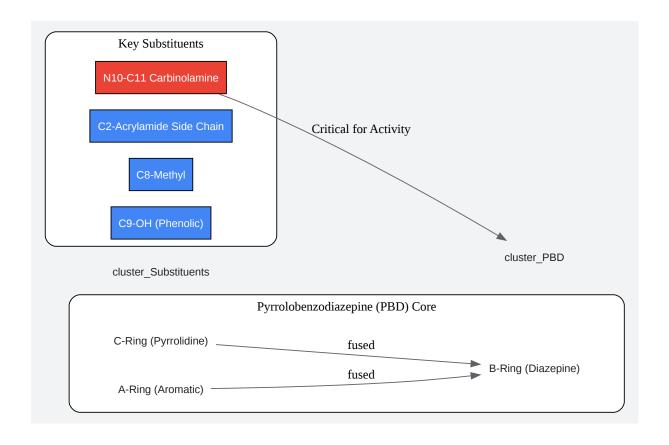
**Anthramycin** is a member of the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) family of natural products, a class of compounds known for their antitumor activity.[3][4] The core of **anthramycin** is a tricyclic system composed of an aromatic A-ring, a seven-membered 1,4-diazepine B-ring, and a five-membered pyrrolidine C-ring.[4]

The structure was first elucidated by Leimgruber and colleagues in 1965.[1][5] They utilized techniques such as nuclear magnetic resonance (NMR) and ultraviolet (UV) spectroscopy to identify the major functional groups. Mass spectrometry was then employed to confirm the pyrrolobenzodiazepine nucleus over an alternative pyridoquinazoline skeleton.[1]

The IUPAC name for **anthramycin** is (2E)-3-[(11S,11aS)-9,11-Dihydroxy-8-methyl-5-oxo-5,10,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1][2]benzodiazeprazepin-2-yl]prop-2-enamide.[1] Key substitutions on the PBD core include a phenolic hydroxyl group at C9, a methyl group at C8, and an acrylamide side chain at the C2 position.[2] The molecule possesses a carbinolamine (or hemiaminal) functionality at the N10-C11 position, which is crucial for its biological activity.



This unstable functional group can readily dehydrate to form an electrophilic imine, enabling it to covalently bind to DNA.[6]



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Caption: Logical relationship of the core PBD structure and key substituents of **anthramycin**.

#### **Stereochemistry and Absolute Configuration**

The biological activity of many pharmaceutical compounds is highly dependent on their stereochemistry, and **anthramycin** is no exception.[7][8] The **anthramycin** molecule possesses two critical chiral centers at the C11 and C11a positions.

The absolute configuration of naturally occurring **anthramycin** is (11S, 11aS).[1] This specific three-dimensional arrangement is essential for its sequence-selective binding within the minor groove of DNA. Two-dimensional NMR studies on **anthramycin**-DNA adducts have confirmed



that the molecule attaches to the 2-amino group of guanine via its C11 position.[6] The stereochemistry at C11 dictates the orientation of the drug in the DNA minor groove, with the acrylamide side chain pointing toward the 5'-end of the modified DNA strand.[6]

Due to the inherent instability of the carbinolamine moiety, characterization is often performed on its more stable epimer, **anthramycin**-11-methyl-ether. This derivative is formed when **anthramycin** is recrystallized from hot methanol.[1]

## **Quantitative Data and Physicochemical Properties**

The following table summarizes key quantitative data for **anthramycin**.

Property	Value	Reference(s)
IUPAC Name	(2E)-3-[(11S,11aS)-9,11-Dihydroxy-8-methyl-5-oxo-5,10,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1] [2]benzodiazepin-2-yl]prop-2-enamide	[1]
Molecular Formula	C16H17N3O4	[1][2]
Molar Mass	315.329 g⋅mol <sup>-1</sup>	[1]
CAS Number	4803-27-4	[1][2]
PubChem CID	5311005	[1]
ChEBI ID	CHEBI:40699	[1]
Appearance	Yellow Pigment	[1]
Source	Streptomyces refuineus	[1][2]

## Experimental Protocols for Structural Characterization

The determination of **anthramycin**'s complex structure and stereochemistry relies on a combination of sophisticated analytical techniques.[9]



#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR is a cornerstone technique for elucidating the structure of organic molecules in solution. [4]

- Objective: To determine the carbon-hydrogen framework and the connectivity of atoms. For **anthramycin**, it was crucial for the initial structural proposal.[1]
- Methodology:
  - Sample Preparation: The purified anthramycin compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).
  - 1D NMR (¹H and ¹³C): Proton (¹H) NMR spectra are acquired to identify the number and types of hydrogen atoms. Carbon (¹³C) NMR provides information on the carbon backbone.
  - 2D NMR (COSY, HSQC, HMBC):
    - COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.
    - HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.
    - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together the molecular fragments.
  - NOE (Nuclear Overhauser Effect) Spectroscopy: 2D NOESY or ROESY experiments are
    used to identify protons that are close in space, which is critical for determining the relative
    stereochemistry and conformation of the molecule. For the anthramycin-DNA adduct,
    NOE data established the S-stereoisomer at C11 and the orientation within the DNA
    groove.[6]
  - Coupling Constants (J-coupling): The measurement of the coupling constant between H11 and H11a protons (found to be ~10 Hz) was instrumental in confirming the stereochemical



relationship at these centers.[6]

#### Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of a molecule.

- Objective: To confirm the molecular formula and aid in distinguishing between possible isomeric structures.[1]
- · Methodology:
  - Ionization: A sample of anthramycin is ionized using a suitable technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
  - Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio in a mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap).
  - High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C16H17N3O4).
  - Tandem MS (MS/MS): The molecular ion is fragmented, and the masses of the fragments are analyzed. This fragmentation pattern provides structural information that helped confirm the PBD nucleus of anthramycin.[1]

#### X-ray Crystallography

This technique provides the most definitive three-dimensional structure of a molecule in its crystalline form.

- Objective: To unambiguously determine the bond lengths, bond angles, and, most importantly, the absolute stereochemistry of the chiral centers.
- Methodology:
  - Crystallization: A high-purity sample of anthramycin (or a stable derivative) is crystallized from a suitable solvent system to obtain single crystals of sufficient quality. This is often the most challenging step.



- X-ray Diffraction: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern based on its internal atomic arrangement.
- Data Collection and Processing: The intensities and positions of the diffracted spots are collected.
- Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of all non-hydrogen atoms are determined. The absolute configuration is typically determined using anomalous dispersion effects (Flack parameter).[10]



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